![molecular formula C16H15Cl2NO2 B5162965 N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide CAS No. 5929-33-9](/img/structure/B5162965.png)
N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide
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Overview
Description
N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been studied for its potential use in scientific research. BDCRB is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide inhibits the function of the mitochondrial F1F0-ATP synthase by binding to the c subunit of the enzyme. This binding prevents the rotation of the c subunit, which is necessary for ATP production. As a result, the production of ATP is inhibited, leading to a decrease in cellular energy levels and ultimately cell death.
Biochemical and Physiological Effects
N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit the function of the mitochondrial F1F0-ATP synthase, N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of ATP production, which leads to a decrease in cellular energy levels and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of cancer therapies. However, one limitation of using N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide.
Future Directions
There are several future directions for the study of N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide. One potential area of research is the development of cancer therapies that target the mitochondrial F1F0-ATP synthase. Another potential area of research is the investigation of the role of N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide in other cellular processes, such as autophagy and mitophagy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide in both in vitro and in vivo experiments.
Synthesis Methods
The synthesis of N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(benzyloxy)ethylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide has been studied for its potential use in scientific research due to its ability to inhibit the function of the mitochondrial F1F0-ATP synthase. This enzyme is responsible for the production of ATP, the energy currency of the cell. Inhibition of this enzyme can lead to a decrease in ATP production and ultimately cell death.
properties
IUPAC Name |
2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-6-7-14(15(18)10-13)16(20)19-8-9-21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNPKZLTNJKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386947 |
Source
|
Record name | ST005945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5929-33-9 |
Source
|
Record name | ST005945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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